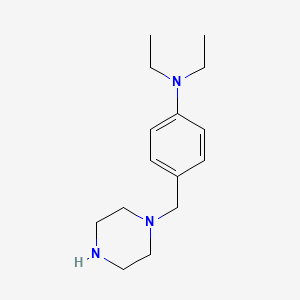

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine

Description

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine is a synthetic compound featuring a piperazine ring linked via a methylene bridge to a phenyl group, which is further substituted with a diethylamine moiety. This structure combines aromatic, aliphatic, and heterocyclic components, making it a versatile scaffold in medicinal chemistry. Piperazine derivatives are widely studied for their pharmacological properties, including receptor binding and enzyme inhibition, due to their ability to modulate molecular interactions through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

N,N-diethyl-4-(piperazin-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-3-18(4-2)15-7-5-14(6-8-15)13-17-11-9-16-10-12-17/h5-8,16H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOBJZNOFDFYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651234 | |

| Record name | N,N-Diethyl-4-[(piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362054-66-8 | |

| Record name | N,N-Diethyl-4-[(piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine typically involves the reaction of diethylamine with 4-(chloromethyl)benzyl chloride in the presence of a base, followed by the introduction of a piperazine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a ligand in receptor binding studies.

Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their differences from Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine:

Pharmacological and Physicochemical Implications

Piperazine Substitutions

- This substitution may alter binding kinetics in receptor targets compared to the unsubstituted piperazine in the reference compound .

- Isobutyrylpiperazine (e.g., ) : The isobutyryl group introduces steric bulk and hydrogen-bonding capacity, which could improve selectivity for enzymes like proteases or kinases .

Aromatic Ring Modifications

- Fluorophenyl (e.g., ) : Fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation. This is critical for improving the half-life of drug candidates .

- Dimethylphenyl (e.g., ) : Hydrophobic substituents like methyl groups may enhance binding to hydrophobic pockets in target proteins but could reduce solubility .

Amine Chain Variations

- Diethylamine vs.

Biological Activity

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to various therapeutic applications. This article explores its synthesis, biological mechanisms, and potential applications based on available literature.

Chemical Structure and Properties

This compound features a piperazine ring that is known for enhancing the binding affinity of compounds to various biological targets. The presence of the diethyl and phenyl groups contributes to its lipophilicity, which can influence its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin receptors. The piperazine moiety is crucial for modulating receptor activity, acting as either an agonist or antagonist depending on the specific receptor subtype targeted. This duality allows for versatile applications in treating mood disorders and other conditions related to neurotransmitter imbalances.

1. Serotonin Reuptake Inhibition

Research indicates that compounds similar to this compound exhibit significant serotonin reuptake inhibition. For example, studies have shown that derivatives containing piperazine can effectively inhibit serotonin transporters, which is a mechanism commonly exploited in antidepressant therapies .

2. Antimicrobial Activity

Piperazine derivatives are recognized for their antimicrobial properties. Specific studies have demonstrated that modifications to the piperazine structure can enhance activity against various pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics .

3. Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer properties. Research on related compounds indicates that piperazine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells . This activity is often linked to their ability to interact with cellular signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of piperazine-containing compounds:

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

- Piperazine Ring : Enhances binding affinity to receptors.

- Phenyl Group : Contributes to lipophilicity and receptor selectivity.

- Alkyl Substituents : Affect solubility and bioavailability.

Research has shown that variations in these groups can lead to significant changes in biological activity, underscoring the importance of SAR studies in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.